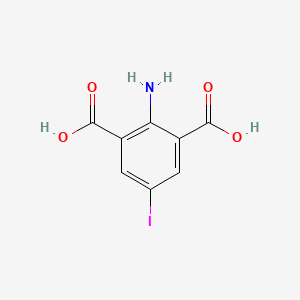

2-Amino-5-iodoisophthalic acid

Descripción general

Descripción

2-Amino-5-iodoisophthalic acid is a chemical compound with the molecular formula C8H6INO4 . It has a molecular weight of 307.04 .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H6INO4/c9-3-1-4 (7 (11)12)6 (10)5 (2-3)8 (13)14/h1-2H,10H2, (H,11,12) (H,13,14) . This code provides a specific description of the molecule’s structure.

Aplicaciones Científicas De Investigación

Protein Structure Determination

2-Amino-5-iodoisophthalic acid and its derivatives have been used in protein structure determination. One study utilized 5-Amino-2,4,6-tribromoisophthalic acid as a phasing tool for protein structure determination by MAD phasing. This represents a novel class of compounds for heavy-atom derivatization, combining heavy atoms with amino and carboxyl groups for binding to proteins (Beck, Gruene, & Sheldrick, 2010).

Synthesis of Medical Intermediates

5-Amino-2,4,6-triiodoisophthalic acid, a derivative of this compound, has been synthesized as an intermediate for nonionic iodinated X-ray contrast agents. This compound was produced from isophthalic acid through a three-step procedure, demonstrating its importance in medical imaging applications (Fei, 2001).

Biodegradation Studies

A study on 5-Amino-2,4,6-triiodoisophthalic acid (a precursor and intermediate of triiodinated contrast media) showed its anaerobic conversion by sludge from a wastewater treatment plant. This study highlighted the environmental impact and biodegradation pathways of such compounds, which are significant in assessing their ecological footprint (Lecouturier, Rochex, & Lebeault, 2003).

Application in Fluorescent Probes

The effect of an amino group on the selective and ultrafast detection of TNP in water using fluorescent organic probes was studied. Probes derived from 5-((4,6-Diamino-1,3,5-triazin-2-yl)amino)isophthalic acid and its variants were used for the selective and ultrafast sensing of 2,4,6-trinitrophenol (TNP) in water, demonstrating the compound's utility in environmental monitoring (Das & Mandal, 2018).

Magnetic Properties of Transition Metal Cation Polymers

A study explored the synthesis, structures, and magnetic properties of novel 5-aminoisophthalic acid (AIP) bridged polymers. These polymers exhibited unique antiferromagnetic and ferromagnetic behaviors, indicating potential applications in materials science and magnetic studies (Wu, Lu, Yang, Zhuang, & Huang, 2002).

Synthesis of Metal-Organic Frameworks

Amino acid-based metal-organic frameworks (MOFs) using 5-aminoisophthalates of cobalt and nickel were prepared. These MOFs displayed unique structural and magnetic properties, highlighting the versatility of this compound derivatives in constructing advanced materials (Sarma, Ramanujachary, Lofland, Magdaleno, & Natarajan, 2009).

Mecanismo De Acción

Mode of Action

It is known that amino acids can interact with various targets in the body, influencing physiological functions related to nutrition, sensory perception, and biological regulation .

Biochemical Pathways

Amino acids are known to be involved in numerous metabolic pathways, including protein synthesis and energy production

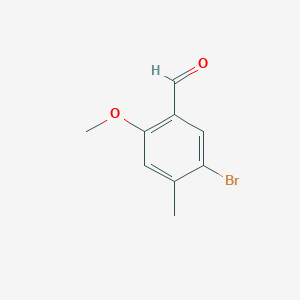

Propiedades

IUPAC Name |

2-amino-5-iodobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2H,10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBVXBCXGXFTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1374214.png)

![4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol](/img/structure/B1374217.png)

![2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid](/img/structure/B1374219.png)

![4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1374223.png)

![2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B1374236.png)